Product packaging for Glycine-d5(Cat. No.:CAS No. 4896-77-9)

Glycine-d5

Cat. No.: B027879
CAS No.: 4896-77-9
M. Wt: 80.10 g/mol
InChI Key: DHMQDGOQFOQNFH-LGLHGEJLSA-N
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Description

Glycine-d5 is a chemically stable, isotopically labeled form of the fundamental amino acid glycine, where five hydrogen atoms have been replaced by deuterium (²H or D). This modification makes it an indispensable tool in a wide array of scientific investigations, primarily serving as an internal standard for quantitative mass spectrometry (MS) and as a probe for nuclear magnetic resonance (NMR) spectroscopy. In MS-based metabolomics and pharmacokinetic studies, this compound provides a non-biological signal that allows for precise and accurate quantification of endogenous glycine levels in complex biological matrices (e.g., serum, urine, tissue extracts), correcting for variations in sample preparation and ionization efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO2 B027879 Glycine-d5 CAS No. 4896-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio 2,2-dideuterio-2-(dideuterioamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-LGLHGEJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4896-77-9
Record name Glycine-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4896-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deuterated glycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H5)glycine
Source European Chemicals Agency (ECHA)
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Synthesis and Characterization of Glycine D5

The preparation of Glycine-d5 with high isotopic purity is crucial for its application in sensitive analytical methods. Several synthetic routes have been developed to achieve this. A common approach involves the exchange of hydrogen atoms for deuterium (B1214612) in glycine (B1666218) or its precursors using a deuterium source, such as deuterium oxide (D₂O), under specific catalytic conditions.

The characterization of this compound is essential to confirm its chemical structure and isotopic enrichment. The primary techniques used for this purpose are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence and location of deuterium atoms.

Mass Spectrometry (MS): MS (B15284909) is used to determine the molecular weight of the compound, which will be higher than that of unlabeled glycine due to the presence of deuterium atoms. This technique can also provide information on the level of isotopic enrichment.

PropertyValue
Chemical Formula C₂D₅NO₂
Molecular Weight 80.10 g/mol
CAS Number 4896-77-9

Sophisticated Analytical Methodologies Employing Glycine D5 As a Research Tool

Mass Spectrometric Methodologies and Applications of Glycine-d5

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying small molecule metabolites sigmaaldrich.cnnih.gov. This compound's application within MS (B15284909) methodologies significantly improves the precision and accuracy of glycine (B1666218) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for metabolomics, particularly suited for volatile compounds or those that can be rendered volatile through chemical derivatization nih.govdbkgroup.orgnih.gov. Amino acids, including glycine, are typically polar, zwitterionic, and non-volatile, necessitating derivatization for GC-MS analysis nih.gov.

This compound is extensively employed as an internal standard for the quantification of glycine in GC-MS-based metabolomics caymanchem.combertin-bioreagent.comdbkgroup.org. Its use helps monitor the extraction procedure and ensures the reliability of quantitative data mdpi.com. For instance, in studies assessing the freshness of Gilthead Sea Bream, deuterated this compound was added to every sample, including quality control (QC) samples and blanks, to account for variations in the extraction process mdpi.com. The performance of this compound as an internal standard in such applications has been demonstrated with low relative standard deviation (RSD) values for peak height in quality control samples, indicating method stability mdpi.com.

Table 1: Performance of this compound as Internal Standard in GC-MS Metabolomics

Sample TypeNumber of Samples (n)This compound Peak Height RSD (%)Citation
QCs155.4 mdpi.com
Samples5415.3 mdpi.com

Prior to GC-MS analysis, a two-stage chemical derivatization process is typically performed to impart volatility and thermal stability to non-volatile metabolites. This often involves methoximation (e.g., with methoxyamine hydrochloride in pyridine) followed by silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) dbkgroup.orgmdpi.com. The presence of this compound throughout these steps allows for the correction of any variability introduced during derivatization and instrumental analysis, thereby ensuring accurate quantification of endogenous glycine nih.gov.

Beyond quantification, this compound can be used in stable-isotope labeling experiments to monitor the de novo synthesis of amino acids and track metabolic pathways nih.gov. For example, in studies investigating one-carbon and cancer metabolism, stable-isotope labeling combined with GC-MS can be used to monitor the synthesis of serine, glycine, and methionine nih.gov. The method allows for the efficient extraction, separation, unambiguous identification, and quantification of these metabolites using isotope-enriched internal standards nih.gov.

GC-MS, particularly when operating in Single-Ion-Monitoring (SIM) mode, can detect specific isotope cluster ions, enabling the differentiation and quantification of various isotopomers nih.govnih.gov. For instance, the glycine isotope cluster ions at m/z 246, 247, 248, and 251 can be monitored, with Gly+5 serving as an internal standard nih.gov. Decarboxylation of serine by serine hydroxymethyltransferase (SHMT) can result in a specific isotopomer of glycine, Gly+2, which can be detected, providing insights into metabolic flux nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a preferred method for analyzing a broad spectrum of polar compounds, including amino acids, in complex biological matrices without the need for extensive derivatization, which can be time-consuming and introduce reproducibility issues sigmaaldrich.cnrestek.comresearchgate.netlcms.cz.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has emerged as a "gold standard" chromatographic technique for the analysis of underivatized amino acids due to its ability to retain and separate highly polar compounds restek.comresearchgate.netuva.nloup.comd-nb.infothermofisher.com. This approach is particularly valuable for analyzing amino acids in challenging samples such as soil extracts or plasma restek.comuva.nl.

This compound is utilized as an internal standard in HILIC-MS/MS methods to improve the accuracy and precision of underivatized amino acid quantification restek.comuva.nl. For example, in a method developed to quantify 20 free amino acids in soil extracts, this compound was one of four stable isotope-labeled amino acids used as internal standards uva.nl. A key consideration for this compound in aqueous solutions is the exchange of its acidic deuterium (B1214612) atoms with hydrogen, meaning the precursor mass for this compound is often based on the [M-D3+H3+H]+ ion uva.nl. The method demonstrated good separation of 20 underivatized amino acids within 12 minutes, with acceptable limits of detection (LODs) and quantification (LOQs) uva.nl.

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific acquisition mode in tandem mass spectrometry (LC-MS/MS) that is widely used for the quantification of target analytes lcms.czuva.nlcreative-proteomics.comacs.orguzh.ch. In MRM, specific precursor ions and their characteristic product ions are monitored, providing high selectivity and minimizing interference from the sample matrix uzh.ch.

This compound is quantified using specific MRM transitions, where both quantifier and qualifier ions are selected to ensure accurate and reliable measurements uva.nlacs.orguzh.ch. This technique is crucial for overcoming issues like ion suppression and variability often encountered in complex biological fluids sigmaaldrich.cnthermofisher.comacs.org. For instance, in LC-MS/MS methods for amino acid analysis in plasma, this compound (or other isotopically labeled glycine forms like Glycine-13C2, 15N1) is used as an internal standard, with its quantification parameters carefully established through MRM thermofisher.comacs.org. While the detection sensitivity for glycine can vary across different MS systems, and its physiological concentration might necessitate sample dilution, the use of this compound in MRM ensures robust quantification across a wide range of concentrations restek.com.

Table 2: Representative MRM Parameters for this compound Quantification (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardCitation
This compound[M-D3+H3+H]+ (e.g., 78.1)Specific fragment ionsN/A (Internal Standard) uva.nl
Glycine76.030.0This compound thermofisher.comacs.org

Note: Specific MRM transitions for this compound will depend on the derivatization method (if any) and instrument parameters. The precursor ion for this compound is often based on the [M-D3+H3+H]+ ion due to deuterium exchange in aqueous solutions uva.nl.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Analysis

Beyond quantification, this compound plays a critical role in metabolic flux analysis. In these studies, cells or organisms are fed with isotopically labeled precursors, and the incorporation of the label into downstream metabolites is tracked using HRMS. For instance, if this compound is introduced into a biological system, the deuterium atoms can be incorporated into newly synthesized molecules, allowing researchers to elucidate metabolic pathways, reaction rates, and the dynamics of biochemical conversions isotope.comckisotopes.com. The precise measurement of mass shifts due to deuterium incorporation provides detailed insights into metabolic networks. HRMS platforms can simultaneously perform targeted quantitative analysis using stable isotope dilution and untargeted metabolomics, providing comprehensive data on a wide range of metabolites nih.gov.

Direct Analysis in Real Time (DART) Mass Spectrometry Integration

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions. The use of deuterated compounds like this compound is fundamental in many NMR applications, especially for studies involving biological macromolecules. Deuterium has a nuclear spin of 1, providing distinct advantages over proton NMR due to its smaller gyromagnetic ratio, which results in narrower lines and reduced spin-spin coupling, simplifying spectra warwick.ac.uksigmaaldrich.com.

Solution-State 1H and 2H NMR for Molecular Interactions and Dynamics

In solution-state NMR, this compound is extensively used to simplify complex proton spectra of macromolecules, such as proteins and nucleic acids, by replacing exchangeable protons with deuterium isotope.comresearchgate.net. This "deuteration" strategy helps to reduce spectral crowding and allows for the observation of specific proton signals that would otherwise be obscured by the overwhelming signals from solvent or other protons in the molecule azom.commagritek.com. 2H NMR directly observes deuterium nuclei, providing insights into molecular dynamics due to the quadrupolar nature of the deuterium nucleus warwick.ac.uk.

Chemical Shift Perturbation (CSP) analysis is a widely used NMR technique to identify ligand binding sites on proteins and to determine binding affinities researchgate.netunl.edunih.gov. In CSP experiments, the chemical shifts of a protein's NMR signals are monitored upon titration with a ligand. Changes in chemical shifts indicate that the protein residues are either directly involved in binding or experience conformational changes due to ligand binding researchgate.netunl.edu.

When studying ligand-protein interactions using this compound, the deuterated amino acid can be incorporated into the protein or used as a deuterated ligand itself. If the protein is uniformly or selectively deuterated (e.g., by expressing it in a deuterated medium containing this compound), the background 1H signals are significantly reduced, allowing for clearer observation of the remaining proton signals (e.g., from non-exchangeable protons or specifically introduced protonated residues) researchgate.net. When this compound is used as a ligand, its interaction with a protein can be observed by monitoring changes in the protein's 1H or 15N chemical shifts (if the protein is 15N-labeled) nih.govresearchgate.net. For example, studies have shown that binding of this compound to proteins can induce significant changes in backbone amide chemical shifts, allowing for the estimation of dissociation constants (Kd) researchgate.net.

Even in highly deuterated compounds like this compound or proteins incorporating it, residual proton peaks can exist. Monitoring these residual proton peaks in 1H NMR spectra of deuterated analogs is crucial for several reasons. Firstly, it allows for the verification of the extent of deuteration. Secondly, these residual protons can serve as reporters for local environments and dynamics, especially if they are in specific, non-exchangeable positions warwick.ac.uksigmaaldrich.com. For instance, in a fully deuterated protein, residual protons from specific amino acid types or from exchangeable amide protons (in H2O solvent) can provide valuable information about protein folding, hydrogen bonding, and solvent accessibility researchgate.net. The ability to detect and analyze these minor proton signals against a largely "silent" deuterated background enhances the sensitivity and specificity of NMR experiments, providing detailed insights into molecular behavior that would be challenging to obtain from fully protonated samples sigmaaldrich.commagritek.com.

Solid-State 2H Magic Angle Spinning (MAS) NMR for Polymorphism and Dynamics

Solid-state 2H Magic Angle Spinning (MAS) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of solid materials, including polymorphs of pharmaceuticals and biological solids warwick.ac.ukresearchgate.netcardiff.ac.ukuni-goettingen.de. This compound is particularly well-suited for such studies because deuterium quadrupolar interactions are highly sensitive to local electric field gradients, which in turn are influenced by molecular motion and crystalline environment warwick.ac.ukresearchgate.netcardiff.ac.uk.

Studies using solid-state 2H MAS NMR on this compound have provided significant insights into polymorphism and molecular dynamics. For example, researchers have investigated the α and γ polymorphs of fully deuterated glycine. Analysis of the spinning sideband patterns in the 2H MAS NMR spectra allows for the determination of 2H quadrupole interaction parameters researchgate.netcardiff.ac.uknih.gov. These parameters are directly related to the geometry and dynamics of the deuterated functional groups, such as the -N+D3 group and the -CD2 group in this compound warwick.ac.ukresearchgate.netcardiff.ac.uk. Observed differences in the 2H MAS NMR spectra between polymorphs can be attributed to varying rates of reorientation of these groups within the crystal lattice researchgate.netcardiff.ac.uknih.gov. For instance, faster reorientation of the -N+D3 group in the α polymorph compared to the γ polymorph has been reported researchgate.net. This technique provides detailed information on motional averaging of quadrupolar couplings and helps characterize the dynamic disorder in solid materials, which is often difficult to assess by other methods like X-ray diffraction warwick.ac.uk.

Elucidation of Quadrupole Interaction Parameters

High-resolution solid-state ²H Magic Angle Spinning (MAS) NMR spectroscopy of this compound is a powerful technique for determining ²H quadrupole interaction parameters. This method has demonstrated excellent agreement with parameters derived from single-crystal ²H NMR measurements, with a minimal deviation of only 1% in quadrupole coupling constants cardiff.ac.uknih.govacs.orgresearchgate.net. Furthermore, quantum mechanical calculations complement these experimental findings by providing insights into the structural dependence of these parameters across different polymorphs of glycine nih.govacs.orgresearchgate.net.

Analysis of Reorientational Jump Frequencies

The analysis of reorientational jump frequencies in this compound is facilitated by simulating ²H MAS NMR sideband patterns, particularly for the -N⁺D₃ group cardiff.ac.uknih.govacs.orgresearchgate.net. Experimental observations of differences in the ²H MAS NMR spectra for the -N⁺D₃ deuterons in the α and γ polymorphs of glycine are attributed to varying rates of reorientation of this group nih.govacs.orgresearchgate.net. Notably, deuterons undergoing reorientational motions at rates within the intermediate motion regime (κ ≈ 10⁴–10⁶ s⁻¹) can lead to severe broadening of the ²H MAS NMR signal, potentially rendering them undetectable in natural isotopic abundance measurements cardiff.ac.uknih.govacs.org.

Research has quantified the dynamics of methylene (B1212753) carbons in different polymorphs:

PolymorphTdd Value (μs) at 20 T
α-glycine35.2 ± 0.4 researchgate.net
γ-glycine37.1 ± 0.7 researchgate.net

The higher Tdd value observed in the γ-polymorph suggests increased mobility of the methylene C-H bonds compared to the α-polymorph researchgate.net.

Characterization of Crystalline Polymorphs (e.g., α and γ glycine)

High-resolution solid-state ²H MAS NMR is highly effective for the characterization of crystalline polymorphs, such as α and γ glycine cardiff.ac.uknih.govacs.orgresearchgate.netucl.ac.uk. This technique enables a detailed understanding of both structural and dynamic aspects, including the subtle differences in intra- and intermolecular interactions within these polymorphs ucl.ac.uk. The variations in hydrogen bonding arrangements between polymorphs are known to influence their chemical shift tensors escholarship.org. For instance, the presence of two short intermolecular C-H···O contacts in the α polymorph significantly impacts the ²H quadrupole coupling and ¹H chemical shift at that specific site nih.govacs.orgresearchgate.net.

Beyond deuterium NMR, ¹³C NMR studies also provide distinct characteristics for differentiating glycine polymorphs. The isotropic chemical shifts for the carboxyl groups show notable differences:

PolymorphIsotropic Chemical Shift (δiso, ppm)
α-glycine176.50 nih.gov
γ-glycine174.60 nih.gov

Furthermore, cross-polarization (CP) experiments can distinguish these forms; a 20 ms CP contact time can reduce the carboxyl signal from γ-glycine almost to zero, while the α-glycine signal remains largely intact nih.gov. The ¹³C T₁ relaxation time of the carboxyl carbon in the α-form is five times shorter than that in the γ-form nih.gov. It has also been observed that the ¹³C CP/MAS signal can fail at low temperatures for both α and γ polymorphs, and at ambient temperature for β-glycine, due to shortened ¹H T₁ρ relaxation times, which are a consequence of hindered rotation of the -NH₃ group escholarship.org.

Hyperpolarized NMR Techniques (e.g., SABRE) with Glycine Derivatives

Hyperpolarization techniques represent a significant advancement in NMR spectroscopy, addressing its inherent sensitivity limitations by substantially amplifying signals acs.orgnih.govacs.orgacs.org. Signal Amplification by Reversible Exchange (SABRE) is a prominent method within this field, leveraging the spin order of para-hydrogen to achieve remarkable signal enhancements acs.orgnih.gov. Glycine derivatives have been successfully demonstrated to be active in SABRE, opening new avenues for their application acs.orgnih.govacs.org.

Signal Amplification by Reversible Exchange (SABRE) for Enhanced Sensitivity

SABRE is recognized as an effective hyperpolarization technique for overcoming the sensitivity challenges of NMR spectroscopy acs.orgnih.govacs.org. Its mechanism involves the utilization of para-hydrogen to achieve signal amplification acs.orgnih.gov. A notable demonstration of SABRE's efficacy involved esterified glycine with nicotinoyl chloride hydrochloride, which exhibited a substantial hyperpolarization enhancement of approximately 147-fold acs.orgnih.gov. Moreover, methylated glycine has also shown hyperpolarization through SABRE, suggesting promising future applications in biological NMR and MRI studies involving amino acids acs.org.

Beyond proton hyperpolarization, the ¹⁵N nucleus in a perdeuterated, ¹⁵N-labeled amino acid derivative, synthesized from glycine-¹⁵N, has been successfully hyperpolarized using para-hydrogen induced polarization by sidearm hydrogenation (PHIP-SAH), achieving a ¹⁵N polarization level of 0.18% rsc.org. Hyperpolarized proton signals were also observed with a proton polarization of 0.28% in this context rsc.org. Relayed PHIP techniques have further demonstrated the ability to hyperpolarize ¹⁵N-labeled glycine, resulting in signal enhancements of several orders of magnitude, corresponding to a 0.1% ¹⁵N polarization level chemrxiv.orgresearchgate.net.

Applications in Organic Reaction Monitoring and Drug Discovery

The integration of SABRE with benchtop NMR spectroscopy provides a highly effective system for monitoring organic reactions, particularly those involving small quantities of reactants acs.orgnih.govacs.org. This combined approach has been successfully applied to track amide coupling reactions that involve glycine derivatives acs.orgacs.org. The capability to monitor reactions at concentrations typically undetectable by conventional benchtop NMR underscores the practical utility of this methodology acs.orgacs.org. Beyond reaction monitoring, SABRE holds significant promise for future applications in drug discovery and the elucidation of reaction mechanisms acs.orgnih.govscispace.comresearchgate.net. The hyperpolarization of amino acids, such as glycine, also presents potential benefits in medical diagnostics for identifying metabolic anomalies rsc.org.

Biomolecular NMR for Protein Structure and Dynamics with Deuterated Amino Acids

The development of isotopic labeling strategies, including the use of perdeuterated and selectively deuterated amino acids, has been fundamental to advancements in protein NMR spectroscopy utoronto.canih.govrsc.org. Deuteration significantly improves the relaxation properties of both ¹H spins and heteronuclei, thereby enhancing the sensitivity and resolution of NMR experiments, which is particularly beneficial for studies of high molecular weight proteins, membrane proteins, and protein-protein complexes utoronto.canih.govrsc.org. Highly deuterated molecules, retaining only a few NMR probes like backbone amide or side chain methyl groups, exhibit substantially increased relaxation times, facilitating more detailed analyses .

Deuterated amino acids are also instrumental in elucidating biosynthetic pathways, enzymatic mechanisms, and the structural characteristics of peptides and proteins . The α-PET (alpha proton exchange by transamination) labeling approach offers a method for achieving high levels of Hα incorporation (up to 100%) in proteins expressed in E. coli. This is accomplished by supplying keto acids, which are then converted by E. coli transaminases into the corresponding amino acids, incorporating a proton from the surrounding water pool at the alpha position nih.gov. This technique is particularly advantageous for solution NMR studies of large proteins and protein dynamics due to the resulting reduction in R₂ relaxation rates nih.gov.

For solid-state NMR, the use of deuterated proteins, especially in micro-crystalline forms, extends the applicability of NMR to larger and more complex protein systems than those typically accessible by solution NMR rsc.org. Extensive deuteration, coupled with the observation of a limited number of remaining protons (e.g., on amide, methyl, or other side-chain sites), leads to high resolution and sensitivity in fast magic-angle spinning (MAS) solid-state NMR experiments rsc.org. Furthermore, protein deuteration achieved through the use of algal amino acids can effectively suppress sidechain protonation without the challenges associated with proton back-exchange, yielding spectral resolution comparable to perdeuterated preparations at intermediate spinning frequencies rsc.org.

Sparse Labeling Strategies in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. However, a significant challenge in protein NMR, especially for larger proteins (typically >25 kDa), is the spectral complexity arising from the high density of proton signals and their associated dipolar couplings ckisotopes.comchemie-brunschwig.ch. This complexity leads to severe signal overlap and line broadening, hindering accurate resonance assignment and structural determination.

To overcome these limitations, sparse labeling strategies have been developed. These methods involve the selective incorporation of NMR-active isotopes (such as ¹H, ¹³C, or ¹⁵N) into specific amino acid types or positions within an otherwise isotopically "silent" or highly deuterated protein background ckisotopes.comchemie-brunschwig.chnih.gov. This approach simplifies the NMR spectra by reducing the number of observable signals, thereby improving resolution, sensitivity, and the feasibility of obtaining structural constraints.

Role of this compound in Sparse Labeling

This compound (D₂NCD₂CO₂D), where all five hydrogen atoms of glycine are replaced by deuterium, is a key component in establishing the deuterated background essential for sparse labeling strategies sigmaaldrich.comnih.govchemscene.comcaymanchem.comisotope.com. Deuterium (²H) has a significantly lower gyromagnetic ratio compared to protium (B1232500) (¹H), which results in weaker dipolar couplings and longer spin-spin relaxation times (T₂) caymanchem.com. By expressing proteins in minimal media formulated with D₂O and deuterated amino acids like this compound, researchers can produce highly deuterated proteins. This deuterated environment effectively "dilutes" the ¹H spins, leading to narrower linewidths and reduced spectral overlap ckisotopes.comchemie-brunschwig.ch.

Detailed Research Findings

This compound has been employed in various research contexts to facilitate NMR investigations, ranging from studying protein-ligand interactions to characterizing protein polymorphs.

One notable application involved using this compound to investigate the binding of glycine to different proteins and peptides, including K72, FFssFF, and WGR-4, via ¹H NMR spectroscopy researchgate.netbiorxiv.org. By titrating this compound into solutions of these proteins, researchers observed significant changes in the backbone amide chemical shifts of specific residues, particularly glycine and valine residues in K72. These chemical shift perturbations indicated direct binding of glycine to the backbone amide groups. Quantitative analysis using a Langmuir-type binding model allowed for the estimation of dissociation constants (Kd) for these interactions. researchgate.netbiorxiv.org

Table 1: Dissociation Constants (Kd) for this compound Binding to Protein/Peptide Residues researchgate.netbiorxiv.org
Protein/PeptideResidue TypeEstimated Kd (M)Observed NMR Effect
K72Glycine (G)1.5 ± 0.2Significant changes in backbone amide chemical shifts
K72Valine (V)1.7 ± 0.3Significant changes in backbone amide chemical shifts
FFssFF & WGR-4Backbone Amide Groups~1.5 (apparent)Significant changes in backbone amide chemical shifts
FFssFF & WGR-4Side-chain Aromatic Groups~1.5 (apparent)Significant changes in side-chain aromatic chemical shifts

Note: The Kd values represent the dissociation constant, where a lower value indicates stronger binding.

Another application of this compound in NMR research is in the characterization of solid-state polymorphs. High-resolution solid-state ²H Magic Angle Spinning (MAS) NMR studies of the α and γ polymorphs of fully deuterated glycine (this compound) have been reported researchgate.netnih.gov. The differences observed in the ²H MAS NMR spectra for the -N⁺D₃ deuterons in the α and γ polymorphs were attributed to variations in the reorientation rates of this group within the crystal lattice of each polymorph. This demonstrates this compound's utility in discerning subtle structural and dynamic differences in solid-state materials. researchgate.netnih.gov

The strategic use of this compound in minimal media also plays a role in controlling isotopic scrambling during protein expression. For instance, in some ¹⁵N,¹H-HSQC experiments, unlabeled glycine is included in the expression media alongside other labeled amino acids to suppress the scrambling of isotopes from threonine to glycine, which would otherwise lead to weak or unobservable glycine backbone amide resonances. nih.gov

These examples highlight how this compound, by providing a highly deuterated background, enables researchers to simplify complex protein NMR spectra, resolve overlapping signals, and gain detailed insights into protein structure, dynamics, and interactions that are critical for understanding biological processes.

Stable Isotope Tracing (SIT) Studies in Biological Systems

Stable Isotope Tracing (SIT) is a powerful technique used to follow the metabolic fate of molecules within a biological system. nih.gov Nutrients labeled with stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are introduced to cells, tissues, or whole organisms. kuleuven.be As the organism metabolizes these labeled compounds, the isotopes are incorporated into various downstream metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect these isotopic signatures, map the flow of atoms through metabolic pathways, and quantify the activity of specific enzymes and pathways. kuleuven.beescholarship.org this compound is utilized as an internal standard for the quantification of glycine and to trace its metabolic journey. caymanchem.com

Glycine is a central hub in metabolism, participating in pathways that interconnect carbon and nitrogen utilization. It is integral to the synthesis of proteins, purines, glutathione (B108866), and other key biomolecules. nih.gov Stable isotope tracing allows for the simultaneous monitoring of both carbon and nitrogen metabolism. nih.gov Although this compound is a deuterated tracer, the principles of tracing apply similarly to ¹³C and ¹⁵N-labeled glycine, which are used to elucidate the flow of carbon and nitrogen atoms.

For instance, glycine's carbon backbone can be traced into the one-carbon metabolism pool via the glycine cleavage system (GCS). nih.govnih.gov This pathway is a major source of one-carbon units essential for nucleotide synthesis and methylation reactions. nih.gov Simultaneously, the nitrogen atom from glycine is a critical donor for the synthesis of the purine (B94841) ring, a fundamental component of DNA and RNA. nih.gov By using isotopically labeled glycine, researchers can quantify the contribution of glycine to these divergent pathways, revealing how cells allocate this key amino acid between competing metabolic demands, such as energy production, biosynthesis, and redox balance. creative-proteomics.com

A key application of labeled glycine, including this compound, is the measurement of its turnover rate—the speed at which it is synthesized and degraded in the body. This provides a dynamic view of metabolic activity that cannot be obtained from static concentration measurements alone. figshare.com Studies using primed, constant infusions of labeled glycine have successfully quantified whole-body glycine kinetics.

One such study, using [1,2-¹³C₂]glycine, determined the total glycine flux and its interconversion rates with serine, another crucial amino acid in one-carbon metabolism. nih.govnih.gov The findings demonstrated that a significant portion of the total glycine flux is directed towards its conversion to serine via the enzyme serine hydroxymethyltransferase (SHMT). nih.gov Furthermore, the study quantified the rate of glycine decarboxylation through the GCS, highlighting its substantial role in generating one-carbon units. nih.gov These types of kinetic analyses are fundamental to understanding the regulation of amino acid homeostasis.

Table 1: Kinetic Rates of Glycine Metabolism in Healthy Humans Data derived from studies using ¹³C-labeled glycine, illustrating the types of measurements achievable with stable isotope tracers like this compound.

Metabolic ParameterMeasured Flux Rate (μmol/kg/h)Percentage of Total Glycine Flux
Total Glycine Flux463 ± 55100%
Glycine to Serine Conversion (via SHMT)193 ± 2841%
Glycine Decarboxylation (via GCS)190 ± 4139%
Source: Adapted from Metayer et al., 2008. nih.govnih.gov

Metabolic Flux Analysis (MFA) using this compound

Metabolic Flux Analysis (MFA) is a computational method that uses stable isotope labeling data to calculate intracellular metabolic fluxes. medchemexpress.comnih.gov It provides a detailed, quantitative map of the rates of all reactions within a metabolic network. nih.gov The process involves introducing a labeled substrate like this compound, measuring the isotopic labeling patterns in downstream metabolites once the system has reached an isotopic steady state, and using a computational model of the metabolic network to deduce the flux values that best explain the observed labeling patterns. nih.govnih.gov

MFA has been widely applied in various biological systems, from microbial cultures to mammalian cells and animal models, to understand metabolic phenotypes. nih.govnih.gov By administering this compound, researchers can precisely quantify the flux through glycine-dependent pathways. For example, in cancer research, MFA can reveal how cancer cells rewire their metabolism to support rapid proliferation. Many cancer cells exhibit increased flux through the serine and glycine synthesis pathway to fuel nucleotide production. nih.gov

In animal models, this compound tracing can quantify fluxes at a whole-organism level, providing insights into inter-organ metabolism. nih.gov This is critical for studying metabolic diseases where communication and nutrient exchange between organs like the liver, muscle, and adipose tissue are dysregulated. Quantifying these intracellular and inter-organ fluxes provides a functional readout of the metabolic state, which is often more informative than static measurements of gene expression or metabolite levels. embopress.org

A key requirement for many MFA studies is that the biological system must be at both a metabolic and an isotopic steady state. nih.gov Metabolic steady state implies that the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time. nih.gov Isotopic steady state is achieved when the isotopic enrichment of metabolites becomes constant, indicating that the distribution of the labeled tracer throughout the network has stabilized. escholarship.orgnih.gov

Achieving isotopic steady state is crucial because the mathematical models used in MFA assume that the labeling patterns directly reflect the relative rates of the reactions producing them. nih.gov If the labeling is still changing (i.e., not at steady state), the relationship between flux and isotopic labeling becomes much more complex. embopress.org The time required to reach isotopic steady state varies for different pathways; for example, glycolysis may reach a steady state in minutes, while pathways involving larger pools, like nucleotide synthesis, can take many hours. escholarship.org Researchers must validate that an isotopic steady state has been reached to ensure the accuracy of the calculated flux maps. researchgate.net

The final step in MFA involves integrating the experimental labeling data into a computational model. nih.gov This model consists of a stoichiometric matrix representing the known biochemical reactions in the organism's metabolic network. biorxiv.org The mass spectrometry data provides the mass isotopomer distributions (MIDs)—the fractional abundances of different isotopologues for each measured metabolite. nih.gov

Applications in Cellular Metabolism Reprogramming Studies

The study of cellular metabolism has revealed that cancer cells undergo significant reprogramming to support their rapid proliferation and survival. This compound, a stable isotope-labeled form of the amino acid glycine, serves as a crucial tracer in quantitative metabolic research to elucidate these complex metabolic alterations. By tracing the fate of the deuterated glycine, researchers can quantify metabolic fluxes and understand how cancer cells utilize glycine and its associated pathways.

Rapidly proliferating cancer cells exhibit an increased demand for glycine. researchgate.net Studies have shown a strong correlation between glycine consumption and the rate of cancer cell proliferation. researchgate.netnih.gov this compound can be used to trace the uptake and metabolic fate of glycine in cancer cells, providing insights into its contribution to various biosynthetic pathways essential for tumor growth.

Glycine is intricately linked with the serine synthesis pathway and one-carbon metabolism, which are critical for the biosynthesis of nucleotides, lipids, and for maintaining redox balance. nih.govnih.govcreative-proteomics.com While some cancer cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933), many rely on exogenous serine, which can be converted to glycine. nih.govresearchgate.net This conversion is a major source of one-carbon units for the folate cycle. nih.gov

Stable isotope tracing studies, conceptually similar to those using this compound, have been employed to quantify the metabolic flux of serine and glycine. For instance, in HeLa cells, it was determined that serine uptake from the environment is the primary source of serine, which is then converted to glycine to fuel one-carbon metabolism. nih.gov

Table 1: Quantitative Flux Analysis of Serine and Glycine Inputs in HeLa Cells

Source of SerineContribution to Serine InputSource of GlycineContribution to Glycine Input
Serine Uptake71.2%Glycine Uptake45.6%
Serine Synthesis Pathway24.0%Conversion from Serine45.1%
Other Sources5.7%Other Sources9.4%
Data adapted from a study using 13C isotope tracing to quantify metabolic fluxes, illustrating the type of data obtainable with this compound. nih.gov

This quantitative analysis reveals that a significant portion of intracellular glycine is derived from serine, highlighting the importance of the serine-to-glycine flux in cancer cell metabolism. nih.gov Tracing studies have also shown that the one-carbon units derived from this conversion are essential for purine and thymidylate synthesis. nih.gov

Glycine is a direct precursor for the synthesis of purine nucleotides, which are the building blocks of DNA and RNA. nih.govnih.gov Isotope tracing with labeled glycine has demonstrated its incorporation into purine nucleotides in rapidly proliferating cancer cells. nih.gov This highlights the reliance of these cells on glycine for macromolecule biosynthesis.

Furthermore, glycine is a key component of the antioxidant glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine. nih.govcreative-proteomics.com Glutathione plays a critical role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). creative-proteomics.com By using labeled glycine, researchers can trace its incorporation into the glutathione pool, thereby quantifying the rate of glutathione synthesis and turnover. nih.gov This provides a measure of the cell's antioxidant defense capacity. Studies have shown that restricting serine and glycine can lead to reduced glutathione synthesis and increased ROS levels in cancer cells. creative-proteomics.com

Table 2: Incorporation of Labeled Glycine into Purine Nucleotides and Glutathione

MetaboliteIsotope IncorporationImplication
Purine Nucleotides (e.g., AMP)Detected in rapidly proliferating cellsGlycine directly contributes to de novo purine synthesis, supporting DNA and RNA production. nih.gov
GlutathioneDetected in cancer cellsGlycine is utilized for the synthesis of this key antioxidant, indicating a role in maintaining redox homeostasis. nih.gov
This table summarizes findings from studies using labeled glycine to trace its incorporation into key macromolecules.

The metabolism of glycine and serine is tightly interconnected and coupled with other central metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.govscispace.com Isotope tracing studies have revealed that a significant portion of the glycolytic intermediate 3-phosphoglycerate can be diverted into the serine synthesis pathway, which then feeds into glycine production. scispace.com This metabolic rewiring allows cancer cells to produce the necessary building blocks for proliferation from glucose.

By using this compound in combination with other labeled nutrients like glucose-d7, researchers can perform metabolic flux analysis to map the flow of carbon and deuterium atoms through these interconnected pathways. This provides a detailed picture of how cancer cells coordinate their metabolic networks to support growth.

Glycine is synthesized and metabolized through the coordinated action of several organs, primarily the liver and kidneys. nih.gov This interorgan metabolism is crucial for maintaining glycine homeostasis in the body. nih.gov Stable isotope tracer studies are essential tools for investigating the dynamics of amino acid exchange and metabolism between different tissues in vivo. nih.govnih.gov

While specific studies utilizing this compound to quantify interorgan glycine flux are not extensively detailed in the provided search results, the principles of such research are well-established. By infusing this compound into an animal model, researchers can measure the rate of appearance and disappearance of the tracer in the blood and various tissues. This allows for the calculation of whole-body glycine flux and the contribution of different organs to glycine synthesis and clearance. nih.gov Such studies are critical for understanding how systemic glycine metabolism is altered in diseases like cancer and how tumors interact with the host to acquire necessary nutrients. nih.gov

Conclusion

Advanced Chemical Synthesis Routes for Perdeuterated Glycine (B1666218)

Perdeuterated glycine can be synthesized through various chemical routes, often leveraging deuterium (B1214612) exchange reactions.

Deuterium exchange is a primary method for preparing this compound lgcstandards.comfishersci.cawikipedia.org. One established chemical synthesis route involves refluxing diethyl acetamidomalonate in a deuterium chloride (DCl)-deuterium oxide (D2O) solution wikipedia.org. This process yields this compound deuteriochloride, which can then be quantitatively converted to this compound by treatment with triethylamine, achieving an isotopic purity of 97.1% wikipedia.org.

Acid- and base-catalyzed hydrogen-deuterium (H/D) exchange reactions are fundamental to the preparation of deuterated compounds. For amino acids like glycine, base-catalyzed H/D exchange methods often involve glycine derivatives, followed by the stereoselective insertion of the desired side chain. Another effective technique is the palladium on carbon (Pd/C)-aluminum (Al)-D2O facilitated selective H-D exchange. In one study, glycine was deuterated with a 90% exchange yield at 170 °C using this method. Direct isotopic exchange is considered cost-efficient due to the ready availability of reagents such as D2O. Furthermore, a one-pot copper (Cu)-mediated H-D exchange using D2O has been developed to access enantioenriched α-deuterated amino acids.

Biocatalytic deuteration presents an attractive and often highly stereoselective strategy for producing enantiopure α-deuterated amino acids. Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly useful in this regard, as they catalyze the reversible deprotonation of amino acids. For instance, a PLP-dependent Mannich cyclase, LolT, has been repurposed for α-deuteration of a diverse range of L-amino acids, achieving complete deuteration within minutes with exquisite site- and stereoselectivity. Similarly, α-oxoamine synthases (AOS) like SxtA AONS have demonstrated the ability to install a deuterium atom at the α-position of select amino acids stereoselectively using D2O as the deuterium source.

Dual-protein catalysis systems offer precise control over deuteration patterns. For example, a system involving an aminotransferase (DsaD) and a small partner protein (DsaE) can catalyze both Cα and Cβ H/D exchange in amino acids, with the presence or absence of DsaE dictating the site selectivity. Beyond direct exchange, H2-driven biocatalytic platforms have been developed for the enantioselective incorporation of deuterium atoms into amino acids. This approach combines a biocatalytic deuteration catalyst with amino acid dehydrogenase enzymes, enabling the synthesis of multiply isotopically labeled amino acids from low-cost precursors like D2O and 15NH4+.

Isotopic Purity Assessment and Enrichment Quantification

Accurate determination of isotopic purity and enrichment levels is critical for the application of this compound.

Determining the isotopic purity of deuterium-labeled compounds is essential, especially when they are used as internal standards in mass spectrometry-based quantitative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 2H NMR spectroscopy are widely employed to confirm the structural integrity of deuterated compounds and to ascertain the positions of labeled atoms. NMR can also provide insights into the relative percent isotopic purity. Quantitative 1H NMR (qNMR) can be used to quantify residual 1H signals compared to internal standards, although site-specific quantification can be challenging for non-specifically deuterated compounds.

Mass Spectrometry (MS): Mass spectrometry, including liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) and gas chromatography-mass spectrometry (GC-MS), is a powerful tool for determining isotopic enrichment and quantifying deuterium content thermofisher.comfishersci.comlgcstandards.com. Deuterium incorporation is typically measured relative to an unlabeled sample acquired under the same conditions. Isotopic enrichment is defined as the mole fraction of the isotope expressed as a percentage, which can be reported for specific sites within a molecule or as an aggregate value for compounds with multiple labeled sites. Commercial this compound is commonly available with a high isotopic purity, often reported as 98 atom % D sigmaaldrich.com.

The following table summarizes typical isotopic purity for commercially available this compound:

Product NameIsotopic Purity (atom % D)Chemical Purity (%)Source
Glycine (D₅, 98%)9898Cambridge Isotope
This compound D 98atom9899 (CP)Sigma-Aldrich
This compound≥99% (d1-d5 forms)N/ACayman Chemical

Achieving high isotopic homogeneity and purity for this compound often necessitates rigorous purification strategies.

Chromatographic Purification: Various chromatographic techniques are utilized for the purification of deuterated amino acids. These include flash chromatography on silica (B1680970) gel for α-deuterated amino acid derivatives nih.gov, and general column chromatography on different adsorbents. Reverse-phase chromatography, often coupled with mass spectrometry, is also employed for analyzing and purifying deuterated amino acids.

Recrystallization: Recrystallization is a common and effective method for purifying amino acids and enhancing their isotopic homogeneity. For this compound, recrystallization from a water-ethanol system or absolute ethanol (B145695) has been shown to facilitate the exchange of labile protons and improve purity wikipedia.org. This method can yield high purity products, for example, industrial-grade glycine can achieve over 99.5% purity through recrystallization after activated carbon decolorization.

Some biocatalytic synthesis approaches can inherently simplify the purification process by avoiding the use of pre-labeled reducing agents, thereby leading to cleaner reaction mixtures. When isolating deuterated molecules from biological samples, such as those obtained from bacterial growth in D2O, a combination of physico-chemical separation methods is typically employed, including hydrolysis, precipitation, extraction with organic solvents, and subsequent chromatographic purification.

Biological Pathway Investigations and Functional Roles Explored with Glycine D5

Glycine's Neurotransmitter Function and Receptor Interactions

Glycine (B1666218) is a pivotal amino acid in the central nervous system (CNS), exhibiting dual roles as both an inhibitory neurotransmitter and a co-agonist at excitatory receptors. Glycine-d5 facilitates detailed studies of these intricate neurological functions.

In the spinal cord and brainstem, glycine is recognized as a primary inhibitory neurotransmitter caymanchem.combertin-bioreagent.comglpbio.commedchemexpress.commedchemexpress.comchemsrc.comtocris.commdpi.comd-nb.info. It mediates fast inhibitory neurotransmission by binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels d-nb.infofrontiersin.orgcsic.es. Upon glycine binding, these receptors open, allowing chloride ions to flow into the postsynaptic neuron, leading to hyperpolarization and a subsequent inhibition of neuronal firing d-nb.infofrontiersin.org. Research indicates that GlyRs are expressed in various CNS regions, including the thalamus and cerebellum, and play roles in motor control, pain perception, and brain development frontiersin.org. This compound is employed to trace the metabolic fate and kinetics of glycine in these inhibitory pathways, providing insights into its regulatory mechanisms.

Beyond its inhibitory role, glycine also functions as an essential co-agonist for N-methyl-D-aspartate (NMDA) receptors, alongside glutamate (B1630785) medchemexpress.commedchemexpress.comchemsrc.comtocris.commdpi.comd-nb.infomedchemexpress.combioscience.co.ukwikipedia.org. NMDA receptors are crucial ionotropic glutamate receptors that require the simultaneous binding of glutamate (to the GluN2 subunit) and a co-agonist, such as glycine or D-serine (to the GluN1 subunit), for activation wikipedia.orgmdpi.complos.orgnih.gov. This co-agonist activity is vital for excitatory synaptic transmission, synaptic plasticity, and cognitive functions like learning and memory wikipedia.orgnih.govnih.gov.

Studies have shown regional differences in the prevalence of D-serine versus glycine as the primary co-agonist for NMDA receptors. For instance, D-serine may be the preferred co-agonist for synaptic NMDARs in certain brain areas like the hippocampus and prefrontal cortex, while glycine might be more involved in extrasynaptic NMDARs or regulate neurotransmission through its strychnine-sensitive receptors mdpi.complos.org. The use of this compound in such investigations allows for precise quantification of glycine's contribution to NMDA receptor activation and its interplay with other neurotransmitters, particularly in mass spectrometry-based analytical approaches. For example, studies examining spontaneous fetal motor activity in rat spinal circuits have highlighted glycine's crucial role as an NMDA receptor co-agonist nih.gov.

The precise regulation of extracellular glycine concentrations in the synaptic cleft is critical for proper neurotransmission. This regulation is primarily mediated by glycine transporters (GlyTs), which facilitate the reuptake of glycine into presynaptic nerve terminals and surrounding glial cells mdpi.comd-nb.info. Two main subtypes, GlyT1 and GlyT2, have been identified, each with distinct distributions and functions. GlyT1 is widely expressed in the CNS, including glial cells and presynaptic terminals, where it plays a role in regulating glycine levels at NMDA receptor sites mdpi.comd-nb.infofrontiersin.org. GlyT2 is predominantly found in glycinergic neurons and is responsible for concentrating glycine into synaptic vesicles for release mdpi.comd-nb.info.

Glycine in Protein, Peptide, and Biomolecule Synthesis

Glycine's fundamental role extends beyond neurotransmission to its essential involvement in the synthesis of proteins, peptides, and other vital biomolecules. This compound is a key reagent in stable isotope labeling techniques used to investigate these processes.

Glycine is a fundamental building block for protein synthesis caymanchem.combertin-bioreagent.comglpbio.com. Stable isotope-labeled amino acids, including this compound, are extensively utilized in quantitative proteomics to measure protein synthesis rates and turnover (the balance between synthesis and degradation) nih.govunar.ac.idoup.comnih.govresearchgate.netckisotopes.comotsuka.co.jp. In these studies, this compound is incorporated into newly synthesized proteins, and its enrichment is subsequently measured using mass spectrometry. This allows for the determination of protein half-lives and dynamic changes in protein pools in various tissues and at whole-body levels oup.comnih.govresearchgate.net.

A common approach involves metabolic labeling with deuterated water (D₂O), where deuterium (B1214612) from body water is incorporated into newly synthesized proteins. This compound can serve as a tracer or internal standard in such D₂O labeling experiments, enhancing the accuracy of quantification in complex biological samples nih.govunar.ac.idoup.comnih.govresearchgate.net. This methodology provides crucial insights into protein metabolism under different physiological and pathological conditions.

This compound is also a valuable precursor in the synthesis of stable isotope-labeled peptides, particularly glycine-rich peptides ckisotopes.comcreative-peptides.com. These labeled peptides are indispensable for various research applications, including:

Structural Characterization: Labeled peptides can be used in nuclear magnetic resonance (NMR) spectroscopy to determine their three-dimensional structures and conformational dynamics.

Quantitative Analysis: In quantitative mass spectrometry, labeled peptides serve as internal standards for the accurate quantification of their unlabeled counterparts in biological samples. This is crucial for studying peptide abundance, modifications, and interactions.

Kinetic Studies: this compound-labeled peptides enable the investigation of peptide synthesis, degradation, and transport kinetics within biological systems.

The availability of this compound as a protected amino acid facilitates its incorporation into synthetic peptides, allowing researchers to create precisely labeled molecules for advanced biochemical and biophysical studies ckisotopes.comcreative-peptides.com.

Precursor in Glutathione (B108866) Synthesis

Glycine is a crucial precursor in the biosynthesis of glutathione (GSH), a tripeptide vital for cellular antioxidant defense and detoxification. The synthesis of GSH involves two adenosine (B11128) triphosphate (ATP)-dependent enzymatic steps. The first step, catalyzed by glutamate-cysteine ligase (GCL), combines L-glutamate and L-cysteine to form γ-glutamylcysteine. Subsequently, in the second step, glycine is added to the C-terminal of γ-glutamylcysteine, a condensation reaction catalyzed by glutathione synthetase, to form GSH iarc.frnih.gov.

Research utilizing deuterated glycine, such as this compound, has been instrumental in measuring in vivo glutathione synthesis rates. For instance, studies have employed gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to assess glutathione synthesis in critically ill infants and children infused with deuterated glycine sigmaaldrich.comnih.gov. These investigations provide insights into glutathione metabolism in various physiological and pathological states, including systemic inflammation sigmaaldrich.comnih.gov.

Furthermore, the availability of glycine can be a rate-limiting factor for glutathione synthesis. Studies in models of fatty liver disease have shown that glycine limitation impairs GSH synthesis, leading to enhanced hepatic toxicity under oxidative stress. Conversely, glycine supplementation has been demonstrated to restore hepatic GSH levels and mitigate liver damage by supporting de novo GSH synthesis wikipedia.org. This highlights the potential for dietary glycine to influence glutathione status in humans, particularly in those consuming low-protein diets where glycine availability might be limiting metabolomicsworkbench.orgfishersci.ca.

Role in Purine (B94841) and Heme Synthesis Pathways

Glycine plays a fundamental role as a direct precursor in both purine and heme biosynthesis, two essential pathways for cell proliferation and oxygen transport, respectively.

Purine Synthesis: Glycine is an indispensable component in the de novo synthesis of purine nucleotides, which are critical building blocks for DNA and RNA. During purine synthesis, the entire glycine molecule contributes its carbon atoms (C4, C5) and nitrogen atom (N7) to the purine ring structure fishersci.atwikipedia.orgsigmaaldrich.com. This incorporation occurs in the early stages of purine synthesis when glycine condenses with phosphoribosyl pyrophosphate (PRPP) derivatives fishersci.at.

Stable isotope tracing studies, often employing deuterated glycine (e.g., D2-Gly) or 13C-labeled glycine, have been pivotal in elucidating the dynamics of glycine incorporation into purines. Research has shown that the efficiency of exogenous glycine in fueling purine synthesis can vary significantly depending on the cell type and environmental conditions, with de novo synthesized glycine sometimes being more efficiently incorporated nih.govfishersci.fi. For example, studies in human lung cancer tissues using D2-glycine and 13C-glycine tracers revealed that glucose-derived glycine was more efficiently incorporated into purine rings compared to exogenous D2-Gly nih.govmitoproteome.org. Glycine metabolism's contribution to the biosynthetic requirements of purines is particularly relevant in rapidly proliferating cells, such as cancer cells vulcanchem.comfishersci.ca.

Heme Synthesis: Glycine is a key substrate in the initial and rate-limiting step of heme synthesis. This crucial reaction, occurring in the mitochondrial matrix, involves the condensation of glycine and succinyl-CoA to form 5-aminolevulinate (ALA), a reaction catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) fishersci.comfishersci.atindiamart.comcenmed.com. For the formation of one molecule of the tetrapyrrole macrocycle (protoporphyrin IX), which subsequently combines with ferrous iron to form heme, eight molecules of glycine are required cenmed.commpg.de.

The transport of glycine into the mitochondria is essential for this process, with the mitochondrial glycine transporter SLC25A38 (known as Hem25 in yeast) playing a significant role in providing the necessary glycine for heme synthesis fishersci.comnih.gov. Impairments in glycine transport can lead to conditions such as sideroblastic anemia, characterized by decreased hemoglobin synthesis mpg.denih.gov. Isotopic labeling studies, including those using 15N-labeled glycine, have been employed to trace the incorporation of glycine into heme, demonstrating its direct involvement in the porphyrin ring formation nih.gov.

Glycine's Involvement in Other Physiological and Pathophysiological Processes

Beyond its direct roles in glutathione, purine, and heme synthesis, glycine participates in various other physiological and pathophysiological processes, with research leveraging labeled compounds like this compound to understand these intricate connections.

Conjugation of Bile Acids

Glycine is essential for the detoxification and excretion of various substances, including the conjugation of bile acids. In this process, glycine combines with bile acids, such as cholic acid, to form conjugated bile acids like glycocholic acid nih.gov. This conjugation makes bile acids more water-soluble, facilitating their excretion and playing a vital role in lipid digestion and absorption in the small intestine.

Linkages to Antioxidant Pathways and Fatty Acid Oxidation

Glycine's involvement in antioxidant pathways is primarily through its role as a precursor for glutathione, the body's master antioxidant sigmaaldrich.comiarc.frnih.govwikipedia.orgmetabolomicsworkbench.orgfishersci.ca. By supporting GSH synthesis, glycine contributes significantly to the cellular defense against oxidative stress caused by reactive oxygen species and free radicals wikipedia.orgmetabolomicsworkbench.orgfishersci.ca. Research, including metabolomics studies, indicates that glycine- and serine-linked metabolic reprogramming can support antioxidant defense mechanisms within cells. While the direct and detailed linkages of this compound or glycine to fatty acid oxidation were not extensively detailed in the provided search results, metabolomics analyses have identified fatty acid oxidation as a pathway that can be dysregulated in an ALDH1L1-dependent manner, coupled with glycine and serine metabolism, suggesting an indirect or regulatory connection in broader metabolic contexts.

Research in Neurological Diseases and Metabolic Disorders

Glycine is recognized as a major inhibitory neurotransmitter in the spinal cord and brainstem, influencing neurological function nih.gov. Disturbances in metabolic pathways involving glycine, particularly those affecting glutathione homeostasis, can have implications for neurological health. For instance, compromised antioxidative defense due to disrupted glutathione metabolism, which relies on glycine, can contribute to the progression of neurological diseases. Furthermore, the broader metabolism of serine and glycine, including their roles in one-carbon metabolism and folate cycles, is increasingly being investigated for its relevance in neurological conditions such as epilepsy and Alzheimer's disease.

In the context of metabolic disorders, research has highlighted the critical role of glycine. Studies on non-alcoholic fatty liver disease (NAFLD) have demonstrated that reduced circulating and hepatic glycine levels impair glutathione synthesis, leading to increased susceptibility to drug-induced liver damage, such as from acetaminophen (B1664979) wikipedia.org. Supplementation with glycine has shown promise in mitigating this toxicity by restoring GSH levels wikipedia.org. Beyond liver health, supplemental glycine is being explored for its potential benefits in managing metabolic syndrome and preventing complications associated with diabetes metabolomicsworkbench.orgfishersci.ca. Untargeted metabolomics studies have further revealed significant alterations in glycine- and serine-coupled metabolic pathways in various metabolic dysregulations, providing potential avenues for dietary and clinical interventions.

Experimental Design Considerations and Data Interpretation in Glycine D5 Research

Design of Isotope Labeling Experiments for In Vitro and In Vivo Studies

The design of isotope labeling experiments using Glycine-d5 is fundamental for elucidating metabolic pathways and flux distributions in both in vitro and in vivo settings. Stable isotope tracing, a non-hazardous alternative to radioisotopes, has seen a resurgence due to advancements in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). fishersci.atuni.lu

In in vitro studies, this compound can be introduced as a labeled precursor into cell cultures or isolated enzyme systems to monitor its incorporation into downstream metabolites. For instance, glycine (B1666218) plays a central role in one-carbon metabolism, purine (B94841) synthesis, and its synthesis from serine, which in turn is derived from 3-phosphoglycerate (B1209933), a glycolytic intermediate. fishersci.at By supplying cells with this compound, researchers can track its contribution to these pathways, providing a dynamic understanding of cellular metabolism beyond mere metabolite concentrations. uni.lu

For in vivo applications, this compound can be administered to living organisms. For example, stable isotope labeling techniques have been employed to study neurogenic agents and axonal transport biomarkers. metabolomicsworkbench.org In metabolomics studies, this compound has been used as an internal standard in human plasma samples, underscoring its utility for quantitative analysis in complex biological matrices. metabolomicsworkbench.org Furthermore, multi-labeled stable isotope tracers, such as [U-13C,D5]-glycerol, which is metabolically linked to glycine, have been infused in vivo to reconstruct hepatic glucose production fluxes with unprecedented detail in single animal experiments. thegoodscentscompany.com This approach allows for the observation of metabolic fluxes and reaction reversibilities, revealing physiological changes in response to various conditions like feeding or fasting. thegoodscentscompany.com The primary advantage of metabolic labeling is the in vivo incorporation of the label into the proteome, offering a highly relevant snapshot of the proteome for investigation. guidetopharmacology.org

The choice of labeling strategy (e.g., uniform labeling, specific site labeling) and the duration of labeling are critical design considerations, influencing the extent of label incorporation and the complexity of isotopomer distributions.

Advanced Data Processing and Analysis Workflows for Spectroscopic Data

The interpretation of data generated from this compound labeling experiments heavily relies on advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR). These techniques enable the detection and quantification of isotopically labeled metabolites. fishersci.atuni.lu

Mass Spectrometry (MS) Data Processing: MS-based metabolomics workflows involve several sophisticated steps for data processing and analysis. These include:

Feature Detection: Identifying molecular analytes from raw instrument data, often utilizing N-dimensional maximum filters to separate features and improve detection sensitivity. metabolomicsworkbench.org

Feature Alignment: Aligning detected features across multiple study samples to ensure consistent identification and comparison. metabolomicsworkbench.org

Isotope Detection: Recognizing and quantifying the specific isotopic signatures introduced by this compound. This is crucial for distinguishing biologically derived metabolites from contaminants, as only real metabolites will incorporate the labeled precursor. uni.lumetabolomicsworkbench.org

MS (B15284909)/MS Spectral Deconvolution: For tandem mass spectrometry (MS/MS) data, deconvolution helps in resolving complex fragmentation patterns to identify the structure and labeling patterns of metabolites. metabolomicsworkbench.orgaua.gr

High-resolution accurate mass (HRAM) data acquisition, for instance, using instruments like the Q Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer, provides precise mass measurements and isotopic fine structure, allowing for unambiguous assignments of elemental composition. uni-goettingen.de The use of internal standards, such as N-benzoyl-D5-glycine, is vital for ensuring excellent peak area and mass measurement stability, thus enhancing the reproducibility and accuracy of quantitative metabolomics studies. uni-goettingen.de Data reduction techniques are also employed to minimize noise and improve statistical groupings for differential analysis. uni-goettingen.de

Nuclear Magnetic Resonance (NMR) Data Processing: NMR spectroscopy, particularly 13C-NMR, can directly detect stable isotopes like 13C, providing complementary information on the positional enrichment of labels within metabolites. fishersci.at While 12C is invisible to NMR, 15N and 13C can be observed indirectly via attached protons, offering higher sensitivity. fishersci.at Processing NMR data involves complex algorithms for spectral deconvolution, peak integration, and assignment of labeled carbons or nitrogens to specific positions within a molecule.

The integration of data from both MS and NMR, often termed stable isotope-resolved metabolomics (SIRM), provides a comprehensive view of metabolic networks. fishersci.at

Computational Modeling and Statistical Validation in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is the gold standard for accurately measuring metabolic fluxes in living cells, inferring fluxes indirectly from mass isotopomer data using mathematical models of the metabolic network. nih.govmedchemexpress.com this compound, as a stable isotope tracer, provides the necessary mass isotopomer distributions (MIDs) for these models.

Computational Modeling: The process typically involves:

Network Reconstruction: Developing a detailed mathematical model of the metabolic network, including all relevant compartments, metabolites, and reactions. nih.gov

Isotopomer Balancing Equations: Formulating equations that describe the flow of isotopes through the network based on the known labeling of the input substrate (this compound) and the measured MIDs of intracellular metabolites.

Flux Estimation: Using optimization algorithms to fit the model to the experimental MID data, thereby estimating the unknown metabolic fluxes. This process often involves iterative calculations to minimize the difference between simulated and observed isotopomer distributions.

Statistical Validation: A critical aspect of MFA is model selection and statistical validation to prevent overfitting or underfitting. nih.govmedchemexpress.com This involves:

Goodness-of-Fit Tests: Statistical tests, such as the chi-squared (χ²) test, are commonly used to assess how well the model fits the experimental data. However, these methods can be sensitive to errors in measurement uncertainty. nih.gov

Validation-Based Model Selection: A more robust approach involves using independent validation data, separate from the data used for model fitting. The model that best predicts this novel validation data is considered the most accurate. This method is particularly valuable when the true magnitude of measurement errors is difficult to estimate. nih.govmedchemexpress.com

Uncertainty Quantification: Quantifying the prediction uncertainty of mass isotopomer distributions in different labeling experiments helps assess the novelty and informativeness of validation data, ensuring that the validation set provides new information without being too dissimilar from the estimation data. nih.gov

For example, in an isotope tracing study on human mammary epithelial cells, validation-based model selection was instrumental in identifying pyruvate (B1213749) carboxylase as a key component of the metabolic model. nih.gov Statistical analysis, such as ANOVA, is also crucial for comparing experimental conditions and validating research findings, for instance, in assessing changes in metabolic flux. nih.gov

Addressing Isotopic Effects and Kinetic Isotope Effects in Deuterated Compounds

The substitution of hydrogen with deuterium (B1214612) in this compound introduces isotopic effects, particularly kinetic isotope effects (KIEs), which must be carefully considered during experimental design and data interpretation. A KIE is defined as the change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. This effect arises primarily because heavier isotopologues have lower vibrational frequencies, often requiring greater energy input to reach the transition state, leading to slower reaction rates.

Types of Kinetic Isotope Effects:

Primary Kinetic Isotope Effects: Occur when the isotopic substitution is at a bond that is broken or formed in the rate-determining step of a reaction. For instance, in the D-amino acid oxidase reaction, large primary deuterium KIEs have been measured with glycine as a substrate, indicating that C-H bond cleavage is involved in the rate-determining step. nih.gov Intrinsic deuterium isotope effects on the glycine hydroxylation reaction catalyzed by peptidylglycine alpha-hydroxylating mono-oxygenase (PHM) have been estimated to be in the range of 6.5-10.0, suggesting a stepwise mechanism.

Secondary Kinetic Isotope Effects: Occur when the isotopic substitution is at a bond not directly broken or formed in the rate-determining step, but affects the reaction rate through changes in vibrational modes. For example, alpha-secondary tritium (B154650) KIEs with glycine in D-amino acid oxidase have been found to be indistinguishable from unity under certain conditions, suggesting consistency with a carbanion intermediate rather than concerted mechanisms for C-H bond cleavage. nih.gov

Addressing Isotopic Effects in Research: Researchers utilizing this compound must account for potential KIEs, especially when comparing reaction rates or metabolic fluxes between deuterated and unlabeled compounds. If a large KIE is observed, it indicates that the C-H (or C-D) bond cleavage occurs at or before the rate-determining step. In some cases, apparent KIEs can be masked by other slower steps in a multi-step reaction, as observed with PHM, where product release was found to be rate-limiting. Understanding these effects is crucial for accurate mechanistic interpretations and for designing experiments that isolate the specific steps influenced by isotopic substitution. Computational modeling can be used to predict KIE values and understand their influence on bond dissociation energies and reaction rates.

Future Trajectories and Emerging Research Avenues for Glycine D5

Development of Novel Deuterated Glycine (B1666218) Analogs and Derivatives

The field of deuterated compound synthesis is continuously evolving, with a focus on creating novel analogs and derivatives that offer enhanced stability, improved pharmacokinetic profiles, or serve as precise probes in complex biological systems. Research efforts are directed towards developing new ligand classes, including those derived from glycine, to achieve superior deuterium (B1214612) incorporation in C-H deuteration reactions acs.org. This advancement is crucial for isotopic labeling in various applications, from mechanistic studies to drug development processes acs.org.

Furthermore, the esterification of glycine has demonstrated the potential for hyperpolarization, a technique that significantly enhances nuclear magnetic resonance (NMR) signals acs.org. This breakthrough could open new avenues for generating hyperpolarized amino acids, which hold immense promise for future biological and medical applications, such as advanced imaging or real-time metabolic tracking acs.org. The synthesis of deuterated bile acid derivatives, exemplified by d5-OCA, and their subsequent conjugation with deuterated glycine, further illustrates the broader trend towards creating complex deuterated conjugates for specialized research purposes google.com.

Integration of Glycine-d5 Studies with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

This compound serves as an invaluable internal standard for the accurate quantification of glycine in metabolomics studies, particularly when employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) caymanchem.combertin-bioreagent.com. This precise quantification is fundamental for integrating metabolomic data with other 'omics' layers, such as proteomics and transcriptomics.

The overarching goal of multi-omics integration is to provide a holistic understanding of intricate biological systems by combining data from diverse molecular levels, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics nih.govmdpi.commdpi.comresearchgate.net. While this compound directly contributes to the metabolomics layer, its utility as a highly accurate tracer can indirectly inform and validate findings across other omics platforms. By precisely tracking metabolic fluxes and pathway perturbations, this compound studies can reveal how changes in metabolite levels influence gene expression (transcriptomics) or protein function (proteomics).

Future research will increasingly leverage sophisticated integration strategies, including co-expression analysis, the construction of metabolite-gene networks, and pathway enrichment analysis, to decipher complex biological mechanisms mdpi.comresearchgate.net. Overcoming challenges such as high data noise and determining interaction directionality remains a key focus cd-genomics.com. Innovations like ratio-based quantitative profiling, utilizing common reference materials, are improving the horizontal and vertical integration of multi-omics datasets, leading to reduced technical variability and enhanced sample clustering nih.gov. Moreover, the combination of metabolomics with single-cell RNA sequencing (scRNA-seq) is emerging as a powerful approach to dynamically capture intracellular metabolite changes, enabling a more comprehensive analysis of molecular networks at a granular level mdpi.com.

Exploration of this compound in Systems Biology and Network Analysis

Systems biology aims to unravel the complexities of biological systems by integrating experimental data with computational modeling numberanalytics.com. Glycine, being a pivotal amino acid involved in metabolic regulation, oxidative reactions, and neurological functions, is central to numerous biological processes mdpi.com. The intricate interplay of glycine metabolism with pathways related to serine, amino acid metabolism, antioxidant defense, and vitamin B5 metabolism presents fertile ground for systems biology investigations mdpi.com. For instance, studies have shown that the loss of ALDH1L1 can disrupt the crosstalk between serine/glycine metabolism and mitochondrial fatty acid metabolism, highlighting complex metabolic interconnections that can be elucidated through systems biology approaches mdpi.com.

Network analysis, a core component of systems biology, enables researchers to map and study the complex interactions within biological systems, including gene regulatory networks, metabolic networks, and protein-protein interaction networks cd-genomics.comnumberanalytics.comnih.gov. This compound, as a metabolic tracer, is instrumental in mapping metabolic fluxes and identifying critical nodes and pathways within these networks. This provides insights into the robustness, efficiency, and functional properties of biological systems cd-genomics.com. Computational tools such as Cytoscape and NetworkX are widely employed for the visualization and analysis of these complex biological networks numberanalytics.com. Furthermore, systems biology and network analysis are being applied to explore the activation mechanisms of glycine receptors (GlyR), investigating the coupling of protein conformational changes with glycine binding events to understand their impact on activation and desensitization processes nih.gov.

Translational Research Applications of this compound-Based Methodologies

The precise and quantifiable nature of this compound makes it highly valuable in translational research, bridging fundamental discoveries with clinical applications. Its primary application lies as an internal standard for the accurate quantification of glycine in diverse biological matrices, such as plasma and soil, using advanced mass spectrometry techniques like GC-MS and LC-MS/MS (B15284909) caymanchem.combertin-bioreagent.comuva.nlmdpi.com. This capability is critical for reliable quantification in clinical diagnostics and metabolic research, where accurate amino acid profiling in blood is essential for diagnosing various medical conditions mdpi.com.

Deuterated compounds, including this compound, have been extensively investigated in both clinical and non-clinical settings as probes for understanding metabolic pathways and pharmacokinetic profiles google.com. The ability to selectively incorporate deuterium into physiologically active compounds holds significant promise for modifying their metabolic properties, potentially leading to improved safety, efficacy, and tolerability in drug development google.com.

Moreover, this compound methodologies can support the analysis of N-Acyl glycines (NAGlys), a class of glycine conjugates vital to the detoxification system and implicated in the diagnosis of several metabolic diseases researchgate.net. The development of novel deuterated glycine analogs, as discussed in Section 7.1, directly contributes to translational research by providing refined tools for drug discovery, development, and mechanistic investigations acs.orgacs.org. The application of advanced mass spectrometry techniques, often relying on deuterated standards like this compound, is also expanding into forensic analysis, including the detection of food adulteration and the analysis of various compounds in complex matrices mdpi.com.

Q & A

Q. How is Glycine-d5 utilized as an internal standard in quantitative mass spectrometry, and what methodological steps ensure its reliability?

this compound is employed as an internal standard in GC- or LC-MS to quantify endogenous glycine levels via isotope dilution. Key steps include:

  • Confirming isotopic purity (>99%) through analytical techniques like NMR or high-resolution mass spectrometry .
  • Optimizing chromatographic separation to resolve this compound from unlabeled glycine and other interferents.
  • Validating linearity, accuracy, and precision of the calibration curve using spiked matrices .
  • Implementing quality controls (e.g., blank samples, replicates) to monitor matrix effects and instrument drift .

Q. What are the critical considerations for synthesizing and characterizing this compound to ensure isotopic integrity in experimental workflows?

Synthesis and characterization require:

  • Deuterium incorporation verification using isotopic abundance analysis (e.g., isotopic ratio mass spectrometry) .
  • Purity assessment via HPLC or LC-MS to exclude non-deuterated impurities.
  • Documentation of synthetic pathways (e.g., deuteration methods, reaction conditions) to ensure reproducibility .
  • Storage in inert conditions (e.g., desiccated, low-temperature) to prevent isotopic exchange or degradation .

Advanced Research Questions

Q. How do researchers address discrepancies in radical trapping efficiency between this compound and non-deuterated glycine in spin-trapping experiments?

Discrepancies may arise due to kinetic isotope effects or deuteration-dependent radical stability. Methodological approaches include:

  • Comparative studies using isotopologues (e.g., alanine-d4, this compound) to isolate deuterium-specific effects on radical formation pathways .
  • Kinetic modeling of hydrogen abstraction and decarboxylation rates under controlled conditions (e.g., pH, temperature) .
  • Validation via electron paramagnetic resonance (EPR) spectroscopy coupled with isotopic labeling to confirm radical identity .
  • Statistical analysis (e.g., ANOVA) to assess significance of observed differences and control for confounding variables .

Q. What integrated experimental and computational strategies validate the zwitterionic structure of this compound in microhydrated environments?

Confirming zwitterionization under microhydration (e.g., six water molecules) involves:

  • Experimental : Infrared spectroscopy (e.g., 1630 cm⁻¹ band for COO⁻ asymmetric stretching) to detect zwitterionic signatures .
  • Computational : Simulating anharmonic vibrational spectra using methods like the semiclassical initial-value representation (SC-IVR) to match experimental peaks .
  • Hydration-dependent cluster analysis (e.g., (this compound)-(D₂O)₆) via mass spectrometry to identify minimum hydration required for zwitterion stabilization .
  • Cross-validation with deuterium isotope effects on hydrogen-bonding networks using molecular dynamics simulations .

Q. How should researchers reconcile contradictory data in spin-trapping studies involving this compound, particularly when radical yields differ across experimental replicates?

Contradictions may stem from sample preparation variability or instrument sensitivity. Mitigation strategies include:

  • Standardizing protocols for radical generation (e.g., consistent radiation doses or chemical initiators) .
  • Replicating experiments across multiple labs to isolate systematic vs. random errors .
  • Applying error-propagation analysis to quantify uncertainty in isotopic labeling efficiency and radical detection limits .
  • Reporting negative results and methodological limitations transparently to contextualize findings .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps .
  • Data Integrity : Follow RSC guidelines for detailed method descriptions, statistical rigor, and reproducibility checks (e.g., Supplementary Information for raw data) .
  • Ethical Compliance : Disclose deuterated compound sourcing and ensure compliance with institutional safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.